4-[[2,6-dichloro-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]methyl]benzoic acid
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Overview
Description
4-[[2,6-dichloro-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]methyl]benzoic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoic acid core linked to a benzimidazole moiety through a cyanoethenyl bridge, with additional chlorinated phenoxy and methoxy groups. Its unique structure imparts significant chemical reactivity and biological activity, making it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2,6-dichloro-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]methyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
4-[[2,6-dichloro-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzoic acid compounds.
Scientific Research Applications
4-[[2,6-dichloro-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]methyl]benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research into its potential therapeutic effects includes exploring its role as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[2,6-dichloro-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]methyl]benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities with the benzimidazole moiety and exhibit comparable biological activities.
Imidazole Containing Compounds: These compounds, such as those used in antimicrobial research, have similar heterocyclic structures and chemical reactivity.
Uniqueness
4-[[2,6-dichloro-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]methyl]benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research.
Properties
IUPAC Name |
4-[[2,6-dichloro-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N3O4/c1-33-18-6-7-21-22(11-18)30-24(29-21)17(12-28)8-15-9-19(26)23(20(27)10-15)34-13-14-2-4-16(5-3-14)25(31)32/h2-11H,13H2,1H3,(H,29,30)(H,31,32)/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAJEAQKHIFQSZ-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)C(=O)O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)C(=O)O)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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